molecular formula C15H11F3O B14651912 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol CAS No. 40474-07-5

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol

Cat. No.: B14651912
CAS No.: 40474-07-5
M. Wt: 264.24 g/mol
InChI Key: MYLRTMLNZICOLO-UHFFFAOYSA-N
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Description

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This particular compound is notable for its unique structure, which includes both a phenol group and a trifluoromethyl-substituted phenyl group connected by an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol can be achieved through several methods. One common approach involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to produce 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this intermediate by zinc powder to yield the desired compound with a yield of 71% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethenyl linkage.

    4-(Trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a phenol group

Uniqueness

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol is unique due to its combination of a phenol group, a trifluoromethyl-substituted phenyl group, and an ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

40474-07-5

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]ethenyl]phenol

InChI

InChI=1S/C15H11F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h1-10,19H

InChI Key

MYLRTMLNZICOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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